molecular formula C18H25N3 B6318186 Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine CAS No. 179055-58-4

Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine

Cat. No.: B6318186
CAS No.: 179055-58-4
M. Wt: 283.4 g/mol
InChI Key: LTZGOHXHUWYLIQ-UHFFFAOYSA-N
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Description

Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine (CAS: 179055-66-4) is a heterocyclic amine derivative with the molecular formula C₁₈H₂₅N₃ and a molecular weight of 283.42 g/mol . Its structure comprises a cycloheptylamine group linked via a benzyl bridge to a 1-methyl-1H-pyrazol-4-yl substituent (Figure 1). This compound has been studied in the context of muscarinic acetylcholine receptor subtype 1 (M1) allosteric modulation, where the 4-(1-methyl-1H-pyrazol-4-yl)benzyl pharmacophore is critical for binding and activity .

Properties

IUPAC Name

N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-21-14-17(13-20-21)16-10-8-15(9-11-16)12-19-18-6-4-2-3-5-7-18/h8-11,13-14,18-19H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZGOHXHUWYLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide is reacted with a cycloheptylamine in the presence of a base. The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone precursor. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzylamine Derivatives

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Activity/Application Reference
This compound R1 = Cycloheptyl, R2 = 1-methyl-pyrazol-4-yl 283.42 M1 receptor allosteric modulation
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine R1 = 4-Chlorophenyl, R2 = 1-methyl-pyrazol-4-yl 235.71 Intermediate in kinase inhibitors
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine R1 = Cyclopropyl, R2 = Pyridin-3-yl 215.27 Anticancer agent precursor
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine R1 = 4-Chlorobenzyl, R2 = 3,5-dimethyl 249.73 Antibacterial and cytotoxic agent

Key Observations :

The 1-methyl-1H-pyrazol-4-yl moiety is a conserved feature in M1 modulators (e.g., ML137 derivatives ), whereas pyridinyl or dimethylpyrazole groups (as in ) are associated with divergent biological activities.

Pharmacological and Functional Comparisons

Table 2: Functional Data for M1 Receptor Modulators

Compound Name EC₅₀ (μM) ACh Max Response (%) Selectivity (vs. M2–M5) Reference
This compound (12m) 0.42 74% >10-fold
BQCA (Benchmark M1 PAM) 0.11 85% >50-fold
ML137 (Pyrazolone-based PAM) 0.15 80% >20-fold
Hybrid analog (12l) Inactive N/A N/A

Key Findings :

The target compound (12m ) exhibits moderate potency (EC₅₀ = 0.42 μM) compared to BQCA (EC₅₀ = 0.11 μM) but shows enhanced cooperativity with acetylcholine (ACh max = 74%) relative to earlier analogs .

Substitution of the cycloheptyl group with bulkier or more polar moieties (e.g., pyridinyl in ) abolishes activity, underscoring the necessity of a hydrophobic R1 substituent for M1 binding .

Key Insights :

The target compound is synthesized via Buchwald-Hartwig amination , achieving moderate yields (48–73%) . Lower yields in cyclopropyl analogs (e.g., 17.9% in ) suggest steric hindrance from bulky substituents complicates coupling reactions.

Critical Analysis of Evidence

  • Gaps: No cytotoxicity or pharmacokinetic data are available for the target compound, limiting translational assessment.

Biological Activity

Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H25N3
  • Molecular Weight : 283.4 g/mol
  • CAS Number : 179055-58-4

The compound features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group. This unique structure contributes to its biological activity and potential therapeutic applications.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, which can lead to various physiological effects.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines. For instance, it has shown notable activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 Value (µM)
HeLa5.0
CaCo-210.0
3T3-L115.0

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This property positions it as a potential candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several enzymes:

  • Cyclooxygenase (COX) : The compound exhibits selectivity towards COX enzymes, which are critical in the inflammatory process.
  • Histone Deacetylases (HDAC) : It shows potential as an HDAC inhibitor, which is relevant in cancer therapy due to the role of HDACs in tumor progression .

Case Studies and Research Findings

A notable study highlighted the synthesis and biological evaluation of this compound derivatives, revealing enhanced anticancer activity compared to the parent compound. Modifications to the pyrazole ring significantly improved selectivity and potency against specific cancer cell lines .

In another investigation, researchers assessed the compound's ability to modulate signaling pathways involved in apoptosis and cell cycle regulation. The results suggested that this compound could induce apoptosis in cancer cells through mitochondrial pathways .

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